2-Bromo-6-chlorophenol
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-6-chlorophenol involves chemical reactions that introduce bromine and chlorine atoms into specific positions on the phenol molecule. While the specific synthesis of 2-Bromo-6-chlorophenol is not directly reported, related compounds and their synthesis methods provide insight into potential approaches. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol, highlighting the reactivity of such halogenated phenols in organic synthesis (Nazeer et al., 2020).
Molecular Structure Analysis
The molecular and electronic structures of compounds closely related to 2-Bromo-6-chlorophenol, such as Schiff base compounds derived from halogenated phenols, have been studied using techniques like X-ray single crystal diffraction and density functional theory (DFT) calculations. These studies reveal that the halogen atoms significantly influence the molecular geometry, electronic distribution, and stability of such compounds (Kırca et al., 2021).
Chemical Reactions and Properties
Halogenated phenols, including those similar to 2-Bromo-6-chlorophenol, participate in various chemical reactions, such as Pd-catalyzed Suzuki cross-coupling reactions. These reactions allow for the selective arylation of the phenol, demonstrating the compound's reactivity and utility in creating a range of derivative compounds with potential applications in material science, pharmaceuticals, and organic synthesis (Nazeer et al., 2020).
Scientific Research Applications
1. Crystallography
- Application : 2-Bromo-6-chlorophenol is used in the study of molecular structure and supramolecular architecture .
- Method : The compound is synthesized and its structure is studied using single crystal X-ray diffraction (XRD) technique . Various types of non-covalent interactions take part effectively in the construction of 3D network in the compound .
- Results : The compound exists in phenol-imine form that is twisted with the dihedral angle of 51.77° between the aromatic rings of the molecule . The 3D supramolecular structure of the compound is completed by the non-covalent Br⋅⋅⋅Br and Br⋅⋅⋅O interactions responsible for the connection of 2D sheets .
2. Synthesis of Other Organic Compounds
- Application : 2-Bromo-6-chlorophenol is often used in the synthesis of other organic compounds such as pharmaceuticals and dyes .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific organic compound being synthesized .
- Results : The results or outcomes obtained can also vary widely depending on the specific organic compound being synthesized .
3. Study of Drug-Receptor Interactions
- Application : 2-Bromo-6-chlorophenol has been studied for enzyme activities in the study of drug-receptor interactions .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific drug-receptor interaction being studied .
- Results : The results or outcomes obtained can also vary widely depending on the specific drug-receptor interaction being studied .
4. Intermediate in Organic Synthesis
- Application : 2-Bromo-6-chlorophenol is often used as an intermediate in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific organic compound being synthesized .
- Results : The results or outcomes obtained can also vary widely depending on the specific organic compound being synthesized .
5. Persistent Organic Pollutant
- Application : 2-Bromo-6-chlorophenol is a brominated persistent organic pollutant .
- Method : Its molecular structure has been analyzed based on its X-ray absorption fine structure (EXAFS) spectroscopy spectrum .
- Results : The results or outcomes obtained can also vary widely depending on the specific study .
6. Production of Bromine Compounds
- Application : 2-Bromo-6-chlorophenol is used in the production of bromine compounds .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific bromine compound being produced .
- Results : The results or outcomes obtained can also vary widely depending on the specific bromine compound being produced .
4. Intermediate in Organic Synthesis
- Application : 2-Bromo-6-chlorophenol is often used as an intermediate in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific organic compound being synthesized .
- Results : The results or outcomes obtained can also vary widely depending on the specific organic compound being synthesized .
5. Persistent Organic Pollutant
- Application : 2-Bromo-6-chlorophenol is a brominated persistent organic pollutant .
- Method : Its molecular structure has been analyzed based on its X-ray absorption fine structure (EXAFS) spectroscopy spectrum .
- Results : The results or outcomes obtained can also vary widely depending on the specific study .
6. Production of Bromine Compounds
- Application : 2-Bromo-6-chlorophenol is used in the production of bromine compounds .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific bromine compound being produced .
- Results : The results or outcomes obtained can also vary widely depending on the specific bromine compound being produced .
Safety And Hazards
2-Bromo-6-chlorophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-6-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECOFFMVWPWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174350 | |
Record name | Phenol, 2-bromo-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorophenol | |
CAS RN |
2040-88-2 | |
Record name | Phenol, 2-bromo-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-bromo-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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